4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS No.: 2694735-16-3
Cat. No.: VC11569574
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2694735-16-3 |
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Molecular Formula | C11H16ClNO |
Molecular Weight | 213.70 g/mol |
IUPAC Name | 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c1-12-9-6-8-4-3-5-11(13-2)10(8)7-9;/h3-5,9,12H,6-7H2,1-2H3;1H |
Standard InChI Key | IJKHNPYSGZITII-UHFFFAOYSA-N |
Canonical SMILES | CNC1CC2=C(C1)C(=CC=C2)OC.Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s core structure consists of a bicyclic indane system (a fused benzene and cyclopentane ring) with a methoxy group (-OCH₃) at the 4-position and a methylated amine (-NHCH₃) at the 2-position. The hydrochloride salt form enhances solubility and stability, a common modification for amine-containing pharmaceuticals .
Molecular Formula: C₁₁H₁₆ClNO
Molecular Weight: 213.71 g/mol
IUPAC Name: 4-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Canonical SMILES: CN[C@@H]1CC2=C(C1)C(=CC=C2)OC.Cl
The stereochemistry at the 2-position amine may influence biological activity, though specific enantiomeric data are unavailable .
Physicochemical Data
The methoxy group increases lipophilicity compared to non-substituted indanes, potentially enhancing blood-brain barrier permeability .
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically follows a multi-step protocol analogous to related indane derivatives:
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Indanone Formation:
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Starting material: 4-methoxyindanone, synthesized via Friedel-Crafts acylation of anisole derivatives.
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Example reaction:
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Reductive Amination:
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The ketone group of 4-methoxyindanone is converted to an amine via reductive amination using methylamine and a reducing agent (e.g., sodium cyanoborohydride).
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Reaction conditions:
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Salt Formation:
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The free base is treated with hydrochloric acid to yield the hydrochloride salt:
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Industrial-Scale Optimization
Industrial production may employ continuous-flow reactors to enhance yield and purity. Purification steps often include recrystallization from ethanol/water mixtures or chromatography.
Research and Biomedical Applications
Neurological Activity
While direct studies on this compound are sparse, structurally related 2-aminoindanes exhibit notable serotonergic activity. For instance, MMAI (5-methoxy-6-methyl-2-aminoindane) demonstrates >100-fold selectivity for serotonin transporters (SERT) over dopamine transporters (DAT), suggesting potential antidepressant or entactogen properties . The N-methylation in 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may alter receptor affinity and metabolic stability compared to primary amines .
Pharmacokinetic Considerations
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Metabolism: Likely undergoes hepatic oxidation via cytochrome P450 enzymes, with O-demethylation as a primary pathway .
Mechanism of Action
The compound’s mechanism is hypothesized to involve SERT inhibition and serotonin release, similar to MMAI . The methoxy group may enhance binding affinity to serotonin receptors, while the N-methyl group could reduce first-pass metabolism .
Comparative Analysis with Analogous Compounds
Compound | Selectivity (SERT:DAT) | Key Structural Difference |
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MMAI | >100:1 | 5-Methoxy, 6-methyl substituents |
4-Methoxy-N-methyl... | Undetermined | 4-Methoxy, N-methylation |
2-AI | 10:1 | No substituents |
The 4-methoxy and N-methyl groups may confer unique pharmacokinetic and pharmacodynamic properties warranting further study.
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